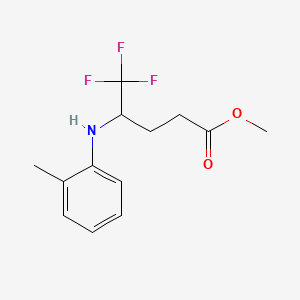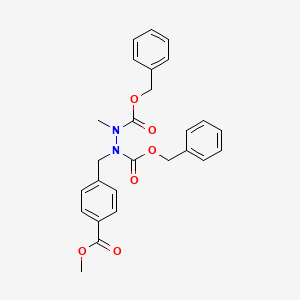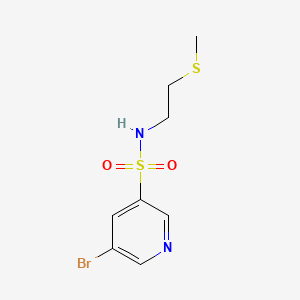![molecular formula C20H25F6N3S B572738 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea CAS No. 1289514-24-4](/img/structure/B572738.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea group, a cyclohexyl ring, and a phenyl ring substituted with trifluoromethyl groups, making it a subject of interest in medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary targets of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea are substrates in organic chemistry reactions . This compound is known to activate these substrates and stabilize partially developing negative charges .
Mode of Action
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea interacts with its targets by employing explicit double hydrogen bonding . This interaction leads to the activation of substrates and stabilization of partially developing negative charges, such as oxyanions, in the transition states .
Biochemical Pathways
The compound plays a significant role in promoting organic transformations . It is used extensively as an organocatalyst in organic chemistry, affecting various biochemical pathways . The exact pathways and their downstream effects can vary depending on the specific reactions in which the compound is used.
Result of Action
The molecular and cellular effects of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea’s action primarily involve the activation of substrates and stabilization of partially developing negative charges in the transition states . This results in the promotion of various organic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a cyclohexyl isothiocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to modify the thiourea group or other functional groups.
Substitution: The phenyl ring with trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-cyclohexylthiourea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]urea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]sulfonamide
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea is unique due to its specific combination of functional groups and stereochemistry. The presence of the thiourea group, along with the trifluoromethyl-substituted phenyl ring and the piperidinyl-substituted cyclohexyl ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-piperidin-1-ylcyclohexyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F6N3S/c21-19(22,23)13-10-14(20(24,25)26)12-15(11-13)27-18(30)28-16-6-2-3-7-17(16)29-8-4-1-5-9-29/h10-12,16-17H,1-9H2,(H2,27,28,30)/t16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNIOHVSKNMMJH-IAGOWNOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCCC[C@H]2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F6N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)
![Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo](/img/new.no-structure.jpg)
![Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B572657.png)
![4,6-Dichloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572658.png)
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B572659.png)

![Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate](/img/structure/B572665.png)
![N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572667.png)


![(3R,7AR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B572673.png)


